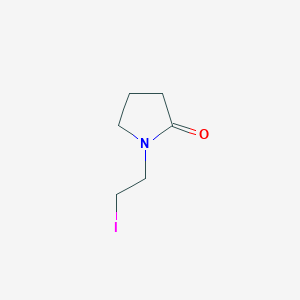
1-(2-Iodoethyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-Iodoethyl)-2-pyrrolidinone" is a derivative of 2-pyrrolidinone, which is a lactam or a cyclic amide of gamma-aminobutyric acid. The structure of 2-pyrrolidinone derivatives has been extensively studied due to their biological activities and their utility as building blocks in organic synthesis. The presence of the iodoethyl group in the 1-position of the pyrrolidinone ring suggests potential for further functionalization and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolidinone derivatives can be achieved through various methods. One approach is the three-component domino reaction involving γ-butyrolactam (2-pyrrolidinone), aromatic aldehyde, and substituted thiophenol catalyzed by elemental iodine, leading to the formation of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives with anticancer activities . Another method described involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, introducing iodine at the 3-position of the pyrrolidinone ring . Additionally, iodine-catalyzed one-pot four-component domino reactions have been utilized to synthesize functionalized heterocyclic compounds, which could be related to the synthesis of 1-(2-Iodoethyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives can be characterized using various spectroscopic techniques. For instance, 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide, a structurally related compound, was characterized by UV-Vis, FT-IR, 1H and 13C NMR, and single-crystal X-ray diffraction . Similar techniques could be applied to determine the structure of 1-(2-Iodoethyl)-2-pyrrolidinone, including the confirmation of the iodoethyl substitution and the overall conformation of the molecule.
Chemical Reactions Analysis
The reactivity of 1-(2-Iodoethyl)-2-pyrrolidinone would likely be influenced by the presence of the iodoethyl group, which can participate in various chemical reactions. For example, the iodine atom could be involved in further substitution reactions, potentially leading to cross-coupling reactions that are commonly used in the synthesis of complex organic molecules. The lactam ring of the pyrrolidinone could also undergo ring-opening reactions under certain conditions, providing access to a range of different functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Iodoethyl)-2-pyrrolidinone would be expected to include a relatively high molecular weight due to the presence of iodine, which could affect its boiling point, melting point, and solubility in various solvents. The compound's stability could be assessed in different environments, such as stimulated gastric fluid (SGF) and bovine serum albumin (BSA), to determine its potential as a drug candidate . The electronic properties of the molecule, such as its dipole moment and polarizability, would also be influenced by the iodoethyl group, which could be studied using computational chemistry methods.
Scientific Research Applications
Charge Transfer Complex Formation
The study by Ruostesuo et al. (1988) explores the complex formation of N-substituted 2-pyrrolidinones, which include derivatives like 1-ethyl-2-pyrrolidinone, with iodine and iodine halides. This research is significant for understanding the interactions and equilibria in solutions containing 2-pyrrolidinones, which can be extended to the study of 1-(2-Iodoethyl)-2-pyrrolidinone (Ruostesuo, Peltola, Salminen, & Häkkinen, 1988).
Capture of Radioactive Iodine
Li et al. (2019) discuss the use of pyrrolidinone-based hypercrosslinked polymers (HCPs) for capturing radioactive iodine. This application is crucial for nuclear waste management and environmental remediation, highlighting the significance of pyrrolidinone derivatives in tackling nuclear pollution (Li, Chen, Ma, & Jia, 2019).
Synthesis of Bioactive Compounds
Alves (2007) reports on the use of 3-pyrrolin-2-ones and 2-pyrrolidinones in organic synthesis, particularly for the creation of bioactive compounds like nebracetam, a nootropic. This research underscores the role of pyrrolidinone derivatives in synthesizing compounds with potential biological and therapeutic applications (Alves, 2007).
Preparation of Aryltellurium Monohydroxides
Misra et al. (2011) investigate the use of 2-pyrrolidinone in the hydrolysis of aryltellurium trichlorides. This research is relevant for understanding the role of 2-pyrrolidinone derivatives in the formation and structural characterization of organotellurium compounds, which have applications in organic synthesis (Misra, Chauhan, Srivastava, Duthie, & Butcher, 2011).
Anticonvulsant Activity of Derivatives
Sasaki et al. (1991) synthesized 1-acyl-2-pyrrolidinone derivatives and investigated their anticonvulsant effects. This research highlights the pharmacological potential of pyrrolidinone derivatives in neurological applications (Sasaki, Mori, Nakamura, & Shibasaki, 1991).
Polymer Science Applications
Brekner and Feger (1987) discuss the complexes between diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone. This research is crucial for understanding the role of 2-pyrrolidinone derivatives in polymer science, particularly in the curing and imidization processes of polyimide precursors (Brekner & Feger, 1987).
Safety And Hazards
properties
IUPAC Name |
1-(2-iodoethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRIGVXXWBHYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodoethyl)pyrrolidin-2-one | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

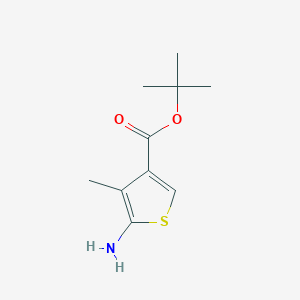
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
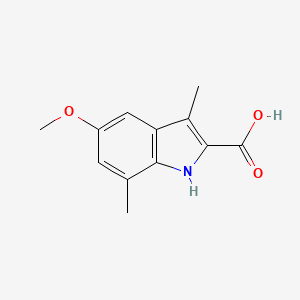
![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)
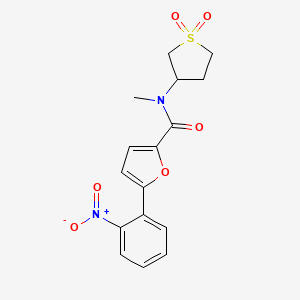
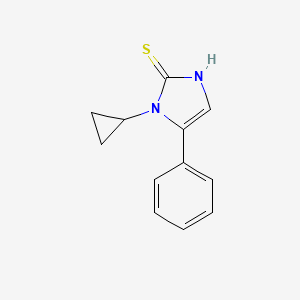
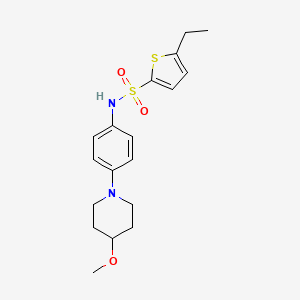
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)
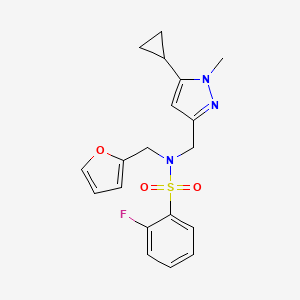
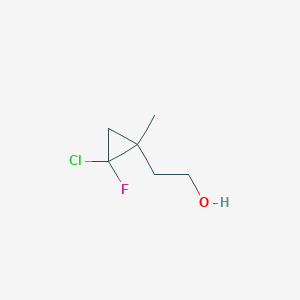
![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)